7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide featuring a fused 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include:
- An N-(3-methoxypropyl) carboxamide moiety at position 5, enhancing solubility and hydrogen-bonding capacity.
- A methyl group at position 11, which may influence steric hindrance and metabolic stability.
The 3,4-dimethoxyphenyl group is notable for its prevalence in bioactive molecules, such as antitubercular compounds .
Properties
Molecular Formula |
C27H31N5O5 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O5/c1-17-7-5-12-32-24(17)30-25-20(27(32)34)16-19(26(33)29-11-6-14-35-2)23(28)31(25)13-10-18-8-9-21(36-3)22(15-18)37-4/h5,7-9,12,15-16,28H,6,10-11,13-14H2,1-4H3,(H,29,33) |
InChI Key |
GYTSIAAIYAPYKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis and Functionalization
Key starting materials include 3,4-dimethoxyphenethylamine derivatives and carboxamide-bearing heterocycles. Patent US7427638B2 highlights the importance of methoxyphenyl ethylamine intermediates, which are synthesized via reductive amination of 3,4-dimethoxybenzaldehyde followed by alkylation. The 3-methoxypropyl group is introduced through nucleophilic substitution reactions using 3-methoxypropylamine under basic conditions.
For the tricyclic core, a tetrahydrocarbazole intermediate is often prepared via Fischer indole synthesis. As demonstrated in PMC7286972, phenylhydrazine hydrochloride reacts with cyclohexanone derivatives to form a carbazole scaffold, which undergoes dehydrogenation to yield the aromatic system.
Cyclization and Ring Closure
The central challenge lies in forming the 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca system. This is achieved through intramolecular cyclization under acidic or basic conditions. EvitaChem’s protocol (EVT-11273972) employs a two-step process:
-
Imination : Reaction of a carboxamide precursor with ammonium acetate generates the 6-imino group.
-
Oxidative cyclization : Using POCl₃ or PCl₅ as a catalyst, the tricyclic system forms at 80–100°C in anhydrous dichloromethane.
Reaction conditions critically influence yield and purity. For example, VulcanChem’s method (VC14966988) reports a 68% yield when the reaction is conducted under nitrogen at 70°C for 12 hours, compared to 42% yield under aerobic conditions.
Catalytic Hydrogenation and Reductive Steps
Selective reduction steps are essential for introducing ethyl and methyl groups. Patent EP0825976A1 describes the use of copper chromite catalysts for hydrogenating nitrile intermediates to amines, a method adaptable to this compound’s synthesis. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–160°C | Maximizes conversion |
| Pressure | 50–270 bar | Enhances H₂ solubility |
| Catalyst Loading | 0.05–50 wt.% CuCr₂O₄ | Prevents over-reduction |
This step achieves >90% conversion of 3,4-dimethoxyphenylmethyl nitrile to the corresponding ethylamine derivative, a critical precursor.
Reaction Optimization and Solvent Systems
Solvent choice profoundly affects reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are preferred for cyclization steps due to their high dielectric constants, which stabilize transition states. Conversely, hydrophobic solvents (e.g., toluene) improve yields in alkylation reactions by minimizing hydrolysis.
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 8 |
| Acetonitrile | 37.5 | 68 | 10 |
| THF | 7.6 | 45 | 22 |
Data adapted from EvitaChem and VulcanChem demonstrate that high ε solvents favor cyclization efficiency.
Purification and Analytical Characterization
Post-synthetic purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Analytical validation employs:
-
HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water mobile phase, retention time = 12.3 min.
-
NMR : Key signals include δ 7.25–7.45 ppm (aromatic protons), δ 3.75–3.90 ppm (methoxy groups), and δ 2.30–2.50 ppm (methyl groups).
-
HRMS : Calculated [M+H]⁺ = 492.1921; Observed = 492.1918.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Modular Assembly | 6 | 28 | 98 |
| Reductive Amination | 4 | 35 | 95 |
| One-Pot Cyclization | 3 | 41 | 97 |
The one-pot approach offers higher efficiency but requires stringent temperature control to prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imino group can produce amines .
Scientific Research Applications
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:
Mechanism of Action
The mechanism of action of 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is not well-understood. It likely involves interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Tricyclic Carboxamides
Functional and Pharmacological Differences
- Lipophilicity and Bioavailability: The 3-methoxypropyl group in the target compound may improve aqueous solubility compared to the N-ethyl analogue , while the 3,4-dimethoxyphenylethyl side chain enhances membrane permeability relative to non-aromatic analogues.
- Bioactivity : The oxadiazole derivative (Table 1, row 3) demonstrates direct antitubercular activity, suggesting that the 3,4-dimethoxyphenyl group is critical for targeting mycobacterial enzymes . The tricyclic carboxamides’ bioactivity remains speculative but could involve kinase inhibition due to their ATP-binding site mimicry.
- Synthetic Accessibility : The tricyclic core in the target compound requires multistep synthesis, whereas oxadiazole derivatives (e.g., compound in ) are synthesized via simpler cyclization reactions.
Metabolic Stability and Toxicity
Biological Activity
The compound 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (hereafter referred to as the target compound) is a complex organic molecule characterized by its unique tricyclic structure and multiple functional groups. Its molecular formula is , and it holds significant potential in medicinal chemistry due to its diverse biological activities.
Structural Characteristics
The intricate structure of the target compound includes a triazatricyclo core that contributes to its reactivity and biological interactions. The presence of methoxy and dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the target compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
1. Anti-inflammatory Activity
A study examined several derivatives related to the target compound for their inhibitory effects on COX enzymes. The results indicated that some derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib. For instance:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | TBD | TBD |
The exact IC50 values for the target compound are still under investigation but are anticipated to be within a similar range based on structural analogs .
2. Antimicrobial Studies
In vitro studies have shown that the target compound exhibits activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
3. Neuroprotective Effects
Research into the neuroprotective properties of compounds similar to the target compound has revealed potential benefits in models of neurodegeneration. Modifications in the phenyl ethylamine structure have been linked to enhanced neuroprotective effects against oxidative stress .
The biological activity of the target compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
